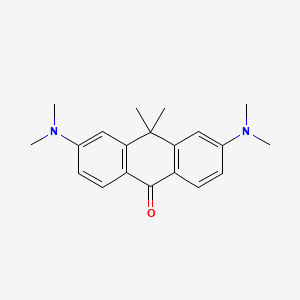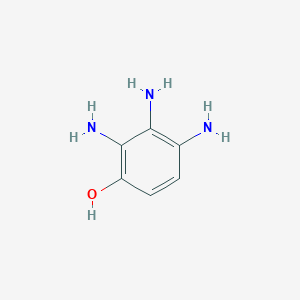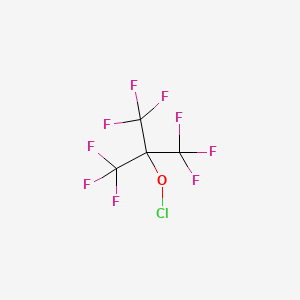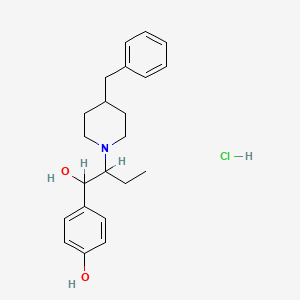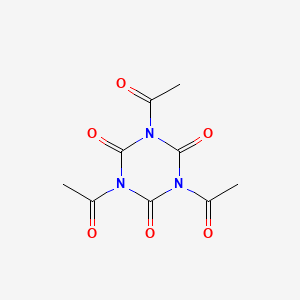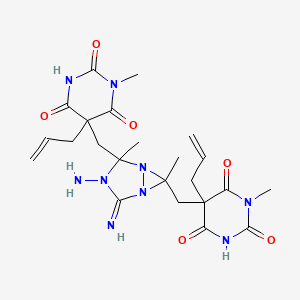
N,N'-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes barbituric acid derivatives and guanidine groups. The presence of these functional groups makes it an interesting subject for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride typically involves multiple steps. The starting materials often include barbituric acid derivatives and guanidine compounds. The reaction conditions may involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps might include crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the barbituric acid moiety, while reduction could lead to reduced forms of the guanidine group.
科学研究应用
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride involves its interaction with specific molecular targets. The barbituric acid derivatives may interact with neurotransmitter receptors in the brain, while the guanidine groups could modulate enzyme activity. These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth.
相似化合物的比较
Similar Compounds
- N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine
- 1-methyl-5-allyl-5-propylidenebarbituric acid
- Diaminoguanidine hydrochloride
Uniqueness
N,N’-Bis(1-methyl-5-allyl-5-propylidenebarbituryl)diaminoguanidine hydrochloride is unique due to its combination of barbituric acid and guanidine functional groups. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the presence of both functional groups allows for a broader range of chemical reactions and potential biological activities.
属性
CAS 编号 |
37175-95-4 |
|---|---|
分子式 |
C23H31N9O6 |
分子量 |
529.5 g/mol |
IUPAC 名称 |
5-[[3-amino-4-imino-2,6-dimethyl-6-[(1-methyl-2,4,6-trioxo-5-prop-2-enyl-1,3-diazinan-5-yl)methyl]-1,3,5-triazabicyclo[3.1.0]hexan-2-yl]methyl]-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H31N9O6/c1-7-9-22(13(33)26-18(37)28(5)15(22)35)11-20(3)30(25)17(24)31-21(4,32(20)31)12-23(10-8-2)14(34)27-19(38)29(6)16(23)36/h7-8,24H,1-2,9-12,25H2,3-6H3,(H,26,33,37)(H,27,34,38) |
InChI 键 |
JLKKEFCUDCIKOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(N(C(=N)N2N1C2(C)CC3(C(=O)NC(=O)N(C3=O)C)CC=C)N)CC4(C(=O)NC(=O)N(C4=O)C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


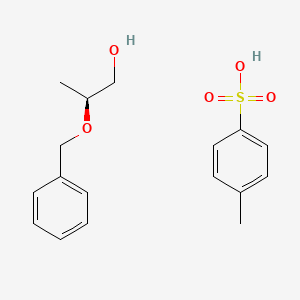
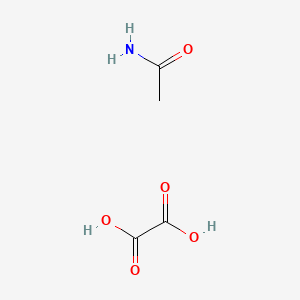

![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
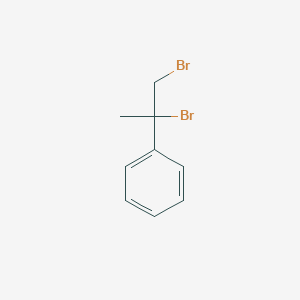


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
